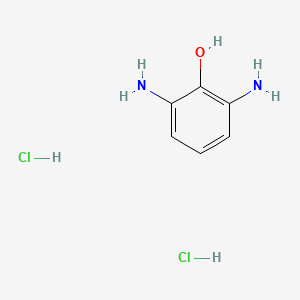
2,6-Diaminophenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions on the benzene ring, along with two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diaminophenol dihydrochloride can be synthesized through the hydrogenation of 2,6-dinitrophenol. The process involves the use of a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium. The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at a temperature range of 50° to 150°C under a pressure of 1 to 60 atm .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity of the product, making it suitable for various applications in different industries.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminophenol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2,6-Diaminophenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacturing of dyes, photographic developers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Diaminophenol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in its applications in chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminophenol dihydrochloride: Another derivative of phenol with amino groups at the 2 and 4 positions.
2,3-Diaminophenol: Contains amino groups at the 2 and 3 positions on the benzene ring.
2,4-Diaminotoluene: A derivative with amino groups at the 2 and 4 positions and a methyl group on the benzene ring
Uniqueness
2,6-Diaminophenol dihydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,6-diaminophenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3,9H,7-8H2;2*1H |
InChI Key |
QHZCXNULIHZOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















